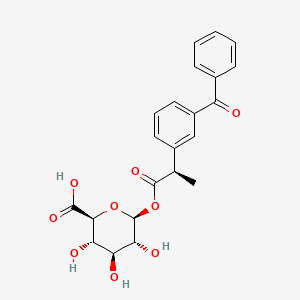
N-(2-Hydroxyethyl) Pseudoephedrine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl) Pseudoephedrine-d3: is a deuterium-labeled analogue of N-(2-Hydroxyethyl) Pseudoephedrine. This compound is a derivative of Hydroxyalkyl Pseudoephedrine and is often used in various scientific research applications due to its unique properties. The molecular formula of this compound is C12H16D3NO2, and it has a molecular weight of 212.30.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl) Pseudoephedrine-d3 involves the incorporation of deuterium atoms into the structure of N-(2-Hydroxyethyl) Pseudoephedrine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The compound is often produced in bulk and stored at controlled temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxyethyl) Pseudoephedrine-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of strong acids or bases.
Major Products Formed: The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-Hydroxyethyl) Pseudoephedrine-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of isotopic labeling.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl) Pseudoephedrine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and the stability of intermediates, making it a valuable tool in studying reaction mechanisms. The compound’s effects are mediated through its interaction with enzymes and other proteins involved in metabolic pathways.
Comparison with Similar Compounds
N-(2-Hydroxyethyl) Pseudoephedrine: The non-deuterated analogue of N-(2-Hydroxyethyl) Pseudoephedrine-d3.
Hydroxyalkyl Pseudoephedrine: A related compound with similar structural features but without the deuterium labeling.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for the study of reaction mechanisms and metabolic pathways with greater precision and accuracy. This compound’s stability and reactivity make it a valuable tool in various fields of research.
Properties
CAS No. |
1330277-60-5 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
212.307 |
IUPAC Name |
(1S,2S)-2-[2-hydroxyethyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-10(13(2)8-9-14)12(15)11-6-4-3-5-7-11/h3-7,10,12,14-15H,8-9H2,1-2H3/t10-,12+/m0/s1/i2D3 |
InChI Key |
DZUDAROQGILUTD-DOTLQPFVSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N(C)CCO |
Synonyms |
(αS)-α-[(1S)-1-[(2-Hydroxyethyl)methylamino]ethyl]benzenemethanol-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[2-benzyl-3-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpropanoyl]amino]acetic acid](/img/structure/B589284.png)









